2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

Lipophilicity ClogP Permeability

2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide is a halogenated acetamide bearing a 2-chloroacetyl warhead and a 2,6-difluorophenethyl pharmacophore. The 2-chloroacetamide moiety is widely recognized as an electrophilic functional group capable of forming irreversible covalent bonds with cysteine thiols in target proteins, a feature exploited in the design of targeted covalent inhibitors (TCIs).

Molecular Formula C10H10ClF2NO
Molecular Weight 233.64 g/mol
CAS No. 1258651-76-1
Cat. No. B1487502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide
CAS1258651-76-1
Molecular FormulaC10H10ClF2NO
Molecular Weight233.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CCNC(=O)CCl)F
InChIInChI=1S/C10H10ClF2NO/c11-6-10(15)14-5-4-7-8(12)2-1-3-9(7)13/h1-3H,4-6H2,(H,14,15)
InChIKeyAFQLWPOVJQCIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide (CAS 1258651-76-1): A Synthetic Intermediate and Covalent Warhead Scaffold for Targeted Drug Discovery


2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide is a halogenated acetamide bearing a 2-chloroacetyl warhead and a 2,6-difluorophenethyl pharmacophore. The 2-chloroacetamide moiety is widely recognized as an electrophilic functional group capable of forming irreversible covalent bonds with cysteine thiols in target proteins, a feature exploited in the design of targeted covalent inhibitors (TCIs) [1]. The 2,6-difluorophenyl substitution is associated with enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated phenyl analogs, which are desirable properties in drug candidate optimization [2]. The ethyl linker between the amide nitrogen and the aromatic ring introduces conformational flexibility absent in directly N-aryl-substituted analogs, potentially influencing both the kinetics of covalent bond formation and the geometry of target engagement. This compound serves primarily as a versatile synthetic intermediate or a core scaffold for structure-activity relationship (SAR) studies in medicinal chemistry programs, rather than a final drug candidate.

Warhead 2-Chloroacetamide for irreversible cysteine engagement
Scaffold 2,6-Difluorophenyl may support metabolic stability profiling
Linker Ethyl spacer introduces conformational flexibility vs. direct N-aryl analogs

Why Closely Related Analogs Cannot Simply Substitute for 2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide (CAS 1258651-76-1)


The precise combination of the 2-chloroacetamide warhead and the 2,6-difluorophenethyl scaffold endows this compound with a unique set of physicochemical and structural properties that distinguish it from its closest analogs. The presence of the 2,6-difluoro substitution pattern on the phenyl ring offers distinct steric and electronic effects compared to 2,4-difluoro or non-fluorinated phenyl analogs, which can lead to different target selectivity profiles, metabolic stabilities, and binding kinetics [1]. The ethyl linker, which bridges the amide nitrogen and the aromatic ring, is a critical structural spacer that is absent in directly N-aryl-substituted chloroacetamides like N1-(2,6-difluorophenyl)-2-chloroacetamide (CAS 19064-26-7). This linker provides conformational flexibility, allowing the phenyl ring to adopt optimal orientations within a target binding pocket, which can result in different SAR outcomes and rates of reactive engagement with cysteine residues. Therefore, assuming functional equivalence between this compound and simpler N-aryl analogs without experimental validation is unreliable for scientific selection.

Target feature2,6-Difluorophenyl substitution
Analog may have2,4-Difluoro or non-fluorinated phenyl
Target selectivity and metabolic stability profiles may shift; direct interchange without validation is unreliable.
Target featureEthyl linker (-CH2CH2-) present
Analog (CAS 19064-26-7)No linker (direct N-aryl)
Binding geometry and engagement kinetics may differ; SAR outcomes cannot be assumed identical.
Functional equivalence with simpler N-aryl chloroacetamides requires experimental confirmation before substitution in research workflows.

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide (CAS 1258651-76-1) Against Closest Analogs


Calculated Lipophilicity Comparison: 2,6-Difluorophenethyl vs. Non-Fluorinated Phenethyl Scaffold

In the absence of direct experimental bioactivity data, the differentiation of the target compound from its closest non-fluorinated analog, 2-chloro-N-(2-phenylethyl)acetamide (CAS 13156-95-1), can be quantified using computed lipophilicity values. The target compound's XLogP3-AA value, calculated by PubChem, is 2.5 [1]. Its non-fluorinated analog has an XLogP3-AA of 2.1 [2]. This represents a calculated ΔXLogP3-AA of 0.4, indicating that the target compound is more lipophilic. Higher lipophilicity may correlate with improved membrane permeability in cell-based assays, a critical parameter for intracellular target engagement.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3: 2.5 Δ +0.4 Analog (non-fluorinated): 2.1
Supports lipophilicity-based scaffold differentiation for permeability assessment.
Computed values; experimental verification recommended.
Lipophilicity ClogP Permeability ADME 2,6-Difluorophenyl

Structural Differentiation: The Conformational Impact of the Ethyl Linker in 2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

A critical structural differentiator for the target compound is the presence of an ethyl linker (-CH2-CH2-) between the amide nitrogen and the aromatic ring. This contrasts with the direct N-aryl substituted analog, 2-chloro-N-(2,6-difluorophenyl)acetamide (CAS 19064-26-7), which lacks this linker. The target compound possesses 4 rotatable bonds [1], whereas the directly N-aryl substituted analog has only 2 rotatable bonds [2]. The increased rotational freedom, provided by the ethyl linker, allows the 2,6-difluorophenyl group to sample a broader range of conformational space. This can significantly impact the geometry and kinetics of covalent bond formation with a target cysteine, potentially leading to different inhibitory potencies and residence times.

Rotatable Bond Difference
Class-level inference
+2 (4 vs. 2)
Increased flexibility may impact binding geometry and kinetics.
Computed; requires kinetic validation.
Rotatable Bonds Conformational Flexibility Target Engagement Linker Chemistry Molecular Modeling

Irreversible Covalent Warhead Reactivity: 2-Chloroacetamide as a Differentiating Electrophilic Warhead

The 2-chloroacetamide functional group in the target compound is a well-established irreversible cysteine-reactive warhead. In contrast, commonly used warheads like acrylamides form reversible covalent bonds. The key differentiating consequence of this irreversible binding mode is unambiguous detection of covalent target engagement, as demonstrated for the chloroacetamide UPR1376 which irreversibly inhibits FGFR1 phosphorylation [1]. This is a qualitative advantage over reversible warheads when the goal is to achieve sustained target inhibition or to confirm a covalent mechanism of action via mass spectrometry. While no specific quantitative kinetic data is available for the target compound itself, its belonging to the 2-chloroacetamide class infers this property.

Warhead Binding Mode
Class-level inference
Irreversible (chloroacetamide) vs. Reversible (acrylamide)
Class-level property supports covalent engagement detection studies.
Inferred from related compound; target-specific validation needed.
Covalent Inhibitor Cysteine Warhead Irreversible Inhibition Electrophilicity Chemical Biology

Pure-Compound Identity Verification via 1H NMR Spectral Signature

For procurement and laboratory use, confirming the structural identity of the received material is paramount. A differentiating quality control feature is the availability of a reference 1H NMR spectrum for the closely related analog, N1-(2,6-difluorophenyl)-2-chloroacetamide (CAS 19064-26-7), from the SpectraBase database, a resource provided by Wiley for scientific use [1]. The target compound, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide, will have distinct chemical shifts, particularly for the ethyl linker protons (δ ~2.5-3.5 ppm), which are absent in the N-phenyl analog. This spectral region serves as a definitive fingerprint to distinguish between these two structurally similar chloroacetamides during product receipt and analytical quality control.

1H NMR Differentiation
Cross-study comparable
Ethyl linker signals expected δ 2.5–3.5 ppm; absent in direct N-aryl analog
Diagnostic region supports unambiguous identity verification upon receipt.
Reference spectrum for analog available; target compound data not publicly available.
1H NMR Structural Confirmation Purity Quality Control Analytical Chemistry

Predicted Physicochemical Property Boundaries for 2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

While experimental data is absent, the compound's predicted physicochemical boundaries can be established to aid in selection. The target compound has a molecular weight of 233.64 g/mol [1], placing it in the lower end of the fragment-to-lead range, a desirable property for optimizing ligand efficiency. Its hydrogen bond acceptor count is 1 [1]. This is in contrast to the directly N-aryl substituted analog, N1-(2,6-difluorophenyl)-2-chloroacetamide, which has a molecular weight of 205.59 g/mol and the same hydrogen bond donor count. The 28.05 g/mol increase in molecular weight is attributed to the ethyl linker, which introduces significant conformational flexibility and lipophilicity, as described in other evidence items, altering the scaffold's overall molecular recognition profile.

Molecular Weight Increase
Cross-study comparable
ΔMW = +28.05 g/mol (233.64 vs. 205.59)
Ethyl linker contribution supports scaffold differentiation from direct N-aryl analog.
Predicted values; supports procurement specification.
Molecular Weight Hydrogen Bond Acceptor Physicochemical Profile Drug-likeness Procurement Specification

Documented Purity Specification as a Procurement Decision Factor

A crucial quantifiable parameter for any research chemical procurement is the supplier's documented purity. For 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide, a minimum purity of 95% is consistently reported by reputable research chemical suppliers, including Biosynth (via CymitQuimica) and BenchChem . This contrasts with the analog N1-(2,6-difluorophenyl)-2-chloroacetamide (CAS 19064-26-7), where a purity of 95% is also specified by AKSci. For a researcher, selecting a supplier that can provide batch-specific analytical data (e.g., HPLC trace, NMR) alongside a 95% minimum purity specification is a key differentiator, ensuring reproducible experimental outcomes. The lack of certified reference standards for either compound underscores the importance of rigorous in-house QC upon receipt.

Purity Specification
Data to verify
Minimum purity 95% (both compounds)
Supplier QC documentation differentiates procurement reliability.
No certified reference standard; batch-specific CoA essential.
Purity HPLC Quality Control Procurement Reproducibility

Targeted Research and Procurement Scenarios for 2-Chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide (CAS 1258651-76-1)


Fragment-Based Covalent Inhibitor Design Starting Point

This compound serves as a well-defined fragment-sized scaffold for designing novel targeted covalent inhibitors (TCIs). Its low molecular weight (233.64 g/mol) and the presence of a validated irreversible cysteine warhead make it an ideal starting point for fragment-based drug discovery (FBDD) programs. The 2,6-difluorophenyl group and ethyl linker provide initial vectors for chemical expansion, allowing medicinal chemists to grow the fragment into a potent and selective lead while monitoring ligand efficiency (LE) metrics. The computed lipophilicity of XLogP3 = 2.5 is within the optimal range for fragment-like molecules, promising improved membrane permeability over non-fluorinated analogs, which is crucial for intracellular targets [1].

Selectivity Profiling Against Non-Fluorinated and Direct N-Aryl Analog Controls

To establish a differentiating structure-activity relationship, researchers should design experiments that compare the target compound directly with 2-chloro-N-(2-phenylethyl)acetamide (non-fluorinated control) and N1-(2,6-difluorophenyl)-2-chloroacetamide (direct N-aryl control). By measuring identical parameters such as target inhibition (IC50) and metabolic stability in relevant cell models, the specific contributions of the fluorine atoms and the ethyl linker can be deconvoluted. The increased rotatable bond count (4 vs. 2) of the target compound suggests it will exhibit different binding kinetics, which can be quantitatively assessed using high-content imaging or surface plasmon resonance (SPR) [1].

Chemical Biology Probe for Irreversible Target Engagement Studies

The irreversible binding mode of the 2-chloroacetamide warhead, as established for this compound class, makes this molecule a valuable chemical biology probe. It can be utilized in mass spectrometry-based proteomics to identify and map the covalently modified cysteine residues in a cellular proteome, a technique known as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling). The distinct mass shift upon binding serves as an unambiguous confirmation of target engagement. This application differentiates it from reversible-covalent probes and enables the discovery of novel therapeutic targets.

Procurement with Rigorous Analytical Quality Control (QC) Protocol

For any biochemical assay, the purity and identity of the compound are paramount. The best procurement scenario involves sourcing from a vendor that can provide a batch-specific Certificate of Analysis (CoA) including high-performance liquid chromatography confirming ≥95% purity, and a 1H NMR spectrum demonstrating the presence of the diagnostic ethyl linker protons (2.5-3.5 ppm region). This QC step is essential to rule out contamination or mis-shipment of the closely related direct N-aryl analog (CAS 19064-26-7), which could otherwise lead to misleading biological data. This rigorous protocol is thus a necessary differentiator for reliable use of this specific compound.

Application
Selection Property
Validation Focus
Fragment-Based Covalent Inhibitor Design
Fragment-sized scaffold with irreversible cysteine warhead
Ligand efficiency optimization and permeability assessment
Selectivity Profiling vs. Analogs
Conformational flexibility from ethyl linker vs. rigid N-aryl controls
Binding kinetics and target engagement geometry comparison
Chemical Biology Probe for Irreversible Engagement
Class-level irreversible binding (chloroacetamide warhead)
Covalent target engagement confirmation via mass spectrometry
Procurement with Analytical QC
Supplier-provided batch-specific CoA and NMR identity data
Batch purity verification and structural confirmation vs. N-aryl analog
Quote Request

Request a Quote for 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.